2-Methyl-3-phenylpropanal

Regulatory Compliance TSCA EPA

2-Methyl-3-phenylpropanal (CAS 5445-77-2, molecular formula C₁₀H₁₂O, molecular weight 148.20 g/mol) is a branched aromatic aldehyde featuring a methyl group and a phenyl group attached to a three-carbon chain terminating in a carbonyl group. It appears as a colorless to light yellow clear liquid with a boiling point of 227 °C.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 5445-77-2
Cat. No. B1584215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenylpropanal
CAS5445-77-2
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)C=O
InChIInChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
InChIKeyHEPHYCJJLAUKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-phenylpropanal (CAS 5445-77-2) — Technical Specifications and Procurement-Relevant Properties


2-Methyl-3-phenylpropanal (CAS 5445-77-2, molecular formula C₁₀H₁₂O, molecular weight 148.20 g/mol) is a branched aromatic aldehyde featuring a methyl group and a phenyl group attached to a three-carbon chain terminating in a carbonyl group [1]. It appears as a colorless to light yellow clear liquid with a boiling point of 227 °C . The compound exhibits a calculated XlogP of 2.20 and limited water solubility (0.063 g/L, ALOGPS), consistent with its hydrophobic phenyl moiety [2]. Commercially available grades typically meet ≥95.0% purity by GC .

Why Aldehyde Substitution Fails: 2-Methyl-3-phenylpropanal (CAS 5445-77-2) Regulatory and Functional Differentiation


Substituting 2-methyl-3-phenylpropanal with structurally similar aromatic aldehydes (e.g., phenylpropanal, α-methylcinnamaldehyde, or positional isomers) is non-trivial due to three converging constraints: (1) the compound is subject to a U.S. EPA Significant New Use Rule (SNUR) under TSCA, imposing regulatory obligations absent for unlisted analogs [1]; (2) its chiral center at the α-carbon enables enantioselective synthesis of (R)- and (S)-enantiomers with divergent olfactory and biological properties, whereas achiral analogs cannot access this stereochemical dimension [2]; and (3) its specific binding affinity profile to insect odorant-binding proteins (MvitOBP3, MvitGOBP2) is not replicated by homologous aldehydes lacking the α-methyl substitution pattern [3]. These differentiators are quantified in Section 3.

Quantitative Differentiation Evidence for 2-Methyl-3-phenylpropanal (CAS 5445-77-2) vs. Structural Analogs


TSCA Significant New Use Rule (SNUR) — Regulatory Differentiator for U.S. Procurement

2-Methyl-3-phenylpropanal (identified as benzenepropanal, α-methyl-) is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.10491, based on PMN P-05-55 [1]. The SNUR mandates that any person intending to manufacture, import, or process this substance for a use designated as a 'significant new use' must notify EPA at least 90 days before commencing that activity [1]. Recordkeeping requirements as specified in § 721.125(a), (b), (c), and (i) apply to all manufacturers, importers, and processors [1]. In contrast, unsubstituted phenylpropanal (hydrocinnamaldehyde, CAS 104-53-0) and α-methylcinnamaldehyde (CAS 101-39-3) are not listed under any active TSCA SNUR, permitting unrestricted commercial use absent EPA notification.

Regulatory Compliance TSCA EPA SNUR

Enantioselective Synthesis via Microbial Biotransformation — (S)-Enantiomer Preparation with Defined Stereochemical Outcome

(S)-2-Methyl-3-phenylpropanal can be prepared via biotransformation of 2-methyl cinnamaldehyde using the recombinant Saccharomyces cerevisiae strain BY4741ΔOye2Ks carrying a heterologous old yellow enzyme (OYE) gene from Kazachstania spencerorum [1]. The methodology yields the (S)-enantiomer with optical purity sufficient for downstream chiral building block applications [1]. In contrast, the (R)-enantiomer requires alternative enzymatic approaches — kinetic resolution of racemic 2-methyl-3-phenylpropionic acid with Rhizopus oryzae CBS 112.07 yields (R)-ethyl 2-methyl-3-phenylpropanoate as the major enantiomer, from which the aldehyde can be accessed [1]. Achiral analogs such as phenylpropanal (CAS 104-53-0) lack the α-methyl stereocenter entirely, rendering enantioselective preparation irrelevant.

Biocatalysis Enantioselective Synthesis Chiral Aldehydes OYE

Insect Odorant Binding Protein Affinity — MvitOBP3 and MvitGOBP2 Binding (Ki Values) in Maruca vitrata

Fluorescence competitive binding assays demonstrate that 2-methyl-3-phenylpropanal exhibits measurable binding affinity to MvitOBP3, an odorant binding protein from the legume pod borer Maruca vitrata, with greater affinity than several comparator host-plant volatiles [1]. Against MvitGOBP2, 2-methyl-3-phenylpropanal displays a Ki value of 3.81 μM, compared to 8.5 μM for butanoic acid octyl ester and 8.31 μM for limonene (binding to MvitOBP3) [2]. These quantitative affinity differences indicate that the α-methylphenylpropanal scaffold confers distinct recognition by insect OBPs, a property not extrapolatable to unsubstituted phenylpropanal or positional isomers. Field trapping experiments confirm that 2-methyl-3-phenylpropanal effectively attracts female M. vitrata moths, with significant difference versus blank lure controls [3].

Insect Olfaction Odorant Binding Protein Semiochemicals Pest Management

Physicochemical Differentiation — logP, Solubility, and Boiling Point vs. Phenylpropanal Analogs

2-Methyl-3-phenylpropanal exhibits distinct physicochemical parameters compared to structurally analogous aldehydes. Its calculated XlogP of 2.20 [1] and water solubility of 0.063 g/L (ALOGPS) [2] place it between the more hydrophilic phenylpropanal (hydrocinnamaldehyde, calculated logP ~1.9) and the more lipophilic α-methylcinnamaldehyde (calculated logP ~2.6). The boiling point of 227 °C exceeds that of phenylpropanal (~221 °C) but is lower than p-substituted analogs such as cyclamenaldehyde (~250-255 °C). These graded physicochemical shifts affect formulation behavior in fragrance blends, extraction efficiency in natural product isolation, and chromatographic retention in analytical methods.

Physicochemical Properties Formulation logP Solubility

Evidence-Backed Application Scenarios for 2-Methyl-3-phenylpropanal (CAS 5445-77-2)


Chiral Building Block for Enantioselective Synthesis of Pharmaceuticals and Fine Chemicals

Procurement of 2-methyl-3-phenylpropanal for asymmetric synthesis programs benefits from established enantioselective preparation routes. The (S)-enantiomer is accessible via recombinant S. cerevisiae biotransformation of 2-methyl cinnamaldehyde using heterologous OYE from K. spencerorum [1]. The (R)-enantiomer can be obtained via kinetic resolution of racemic acid precursors with R. oryzae [1]. This stereochemical versatility supports synthesis of enantiomerically pure pharmaceuticals where the α-methyl stereocenter is critical for biological activity. Users requiring defined chirality should verify enantiomeric purity specifications with vendors, as commercial racemic material may not meet stereochemical requirements.

Semiochemical Component for Maruca vitrata (Legume Pod Borer) Pest Monitoring

2-Methyl-3-phenylpropanal demonstrates validated binding affinity to MvitGOBP2 (Ki = 3.81 μM) and MvitOBP3 (Ki = 9.38 μM), odorant binding proteins from the legume pod borer Maruca vitrata [2]. Field trapping experiments confirm attractant activity for female moths, with significant difference from blank lure controls [2]. This compound is suitable for inclusion in semiochemical lures or attract-and-kill formulations targeting M. vitrata, a major pest of cowpea, soybean, and lablab bean in tropical and subtropical agricultural regions. Substitution with uncharacterized phenylpropanal analogs lacks equivalent field-validated attractant efficacy data.

U.S. EPA-Regulated Research or Commercial Use Requiring TSCA SNUR Compliance

Any procurement of 2-methyl-3-phenylpropanal for use, manufacture, or import in the United States must account for the compound's status under 40 CFR § 721.10491, which imposes a Significant New Use Rule (SNUR) based on PMN P-05-55 [3]. Organizations must notify EPA at least 90 days prior to commencing any activity designated as a significant new use and maintain records per § 721.125(a), (b), (c), and (i) [3]. This regulatory requirement does not apply to unsubstituted phenylpropanal (CAS 104-53-0) or α-methylcinnamaldehyde (CAS 101-39-3), making the compound a distinct compliance consideration in U.S. procurement workflows.

Fragrance Formulation Requiring Defined logP and Boiling Point Specifications

2-Methyl-3-phenylpropanal (XlogP 2.20, BP 227 °C) [4] occupies a specific volatility and polarity niche among aromatic aldehydes. Its logP positions it between more water-soluble phenylpropanal (~1.9) and more lipophilic α-methylcinnamaldehyde (~2.6), influencing fragrance substantivity and evaporation profile in complex formulations [4]. The boiling point of 227 °C differentiates it from lower-boiling analogs (e.g., α-methylcinnamaldehyde at ~148-149 °C/27 mmHg) and higher-boiling p-substituted derivatives such as cyclamenaldehyde (~250-255 °C). Formulators requiring precise volatility and partition behavior should select based on these quantified parameters rather than assume interchangeability among phenylpropanal derivatives.

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